Cas no 582313-57-3 (4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine)
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]-pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine,4-chloro-5-fluoro-
- 4-chloro-5-fluoro-1H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine
- 4-chloro-7-fluoro-7-deazapurine
- 5-fluoro-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 6-Chloro-7-fluoro-7-deazapurine
- 7-fluoro-deaza-6-chloropurine
- 7H-PYRROLO[2,3-D]PYRIMIDINE, 4-CHLORO-5-FLUORO-
- chlorofluoropyrrolodpyrimidine
- OOBFPXOXHUBRDN-UHFFFAOYSA-N
- 8621AB
- RP10527
- FCH1181845
- PC50028
- PB28462
- 7h-pyrrolo[2,3-d]pyrimidine,5-fluoro-
- DB-
- 582313-57-3
- SCHEMBL153752
- AKOS015850504
- MFCD12924542
- AMY1860
- 4-chloro-5-fluoro-7h-pyrrolo[2,3-d] pyrimidine
- BB 0262284
- J-515051
- AKOS028109011
- SY109173
- 4-chloro-5-fluoro-pyrrolo[2,3-d]pyrimidine
- EN300-7423801
- CS-0054793
- A831793
- FT-0682838
- AF-0713
- DB-013401
-
- MDL: MFCD12924542
- Inchi: 1S/C6H3ClFN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)
- InChI Key: OOBFPXOXHUBRDN-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=CNC2=NC=N1)F
Computed Properties
- Exact Mass: 171.00000
- Monoisotopic Mass: 170.9999530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 1.7
Experimental Properties
- Density: 1.642±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.34 g/l) (25 º C),
- PSA: 41.57000
- LogP: 1.75040
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449002553-1g |
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine |
582313-57-3 | 95% | 1g |
$248.06 | 2023-09-01 | |
| Alichem | A449002553-5g |
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine |
582313-57-3 | 95% | 5g |
$694.59 | 2023-09-01 | |
| TRC | C374270-10mg |
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine |
582313-57-3 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374270-50mg |
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine |
582313-57-3 | 50mg |
$ 135.00 | 2022-04-01 | ||
| TRC | C374270-100mg |
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine |
582313-57-3 | 100mg |
$ 185.00 | 2022-04-01 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-10223-25g |
4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine |
582313-57-3 | 95% | 25g |
$2000 | 2023-09-07 | |
| Matrix Scientific | 059290-500mg |
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, >95% |
582313-57-3 | >95% | 500mg |
$390.00 | 2023-09-06 | |
| Matrix Scientific | 059290-1g |
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, >95% |
582313-57-3 | >95% | 1g |
$600.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG675-100mg |
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine |
582313-57-3 | 95+% | 100mg |
552CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG675-1g |
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine |
582313-57-3 | 95+% | 1g |
2156.0CNY | 2021-07-12 |
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Suppliers
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Recent Advances in the Application of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 582313-57-3) in Chemical Biology and Drug Discovery
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 582313-57-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors and anticancer agents. Its unique pyrrolo[2,3-d]pyrimidine scaffold allows for diverse modifications, making it a valuable building block in medicinal chemistry.
Recent studies have focused on optimizing the synthetic routes for 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that reduces the number of steps and minimizes byproduct formation. This advancement is particularly significant for large-scale production, where efficiency and cost-effectiveness are critical considerations.
In drug discovery, this compound has shown promising results as a precursor for the development of selective kinase inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine exhibit potent inhibitory activity against JAK2 and FLT3 kinases, which are important targets in hematological malignancies. The fluorination at the 5-position was found to enhance binding affinity and metabolic stability compared to non-fluorinated analogs.
Another significant application is in the field of PROTAC (Proteolysis Targeting Chimeras) technology. A 2024 study in Nature Chemical Biology utilized 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine as a warhead in the design of novel BET protein degraders. The researchers noted that the chloro-fluoro substitution pattern provided optimal physicochemical properties for cell permeability and target engagement, leading to improved degradation efficiency.
Ongoing clinical trials are investigating drugs incorporating this scaffold for various oncology indications. Preliminary results from Phase I studies of a JAK2 inhibitor derived from 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine have shown acceptable safety profiles and early signs of efficacy in myeloproliferative neoplasms. These developments highlight the compound's potential as a privileged structure in cancer therapeutics.
Future research directions include exploring the compound's utility in other therapeutic areas such as inflammation and autoimmune diseases, as well as further optimization of its pharmacokinetic properties. The continued investigation of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives underscores its importance as a versatile scaffold in modern drug discovery and chemical biology research.
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